24(S),25-Epoxy-5alpha-dammar-20-en-3-one

Description

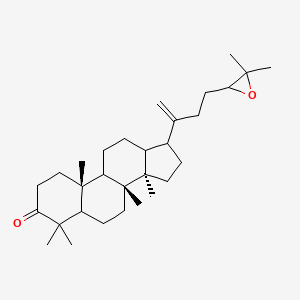

24(S),25-Epoxy-5α-dammar-20-en-3-one (CAS: 63543-52-2) is a tetracyclic triterpenoid derived from the dammarane family. It is characterized by a 20(21)-en-3-one backbone with a 24(S),25-epoxy group, contributing to its unique stereochemical and functional properties . This compound is isolated from Walsura trifoliolata and has a molecular formula of C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol. Its structure includes a ketone at position C-3 and an epoxy bridge between C-24 and C-25, distinguishing it from other dammaranes.

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(8R,10R,14R)-17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,28-,29+,30+/m0/s1 |

InChI Key |

HKRMRIDUAZDXGO-PNOQKLRMSA-N |

Isomeric SMILES |

C[C@@]12CCC(C1CCC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CCC5C(O5)(C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 24(S),25-Epoxy-5alpha-dammar-20-en-3-one involves several steps. One common method includes the extraction from natural sources such as the herbs of Walsura robusta . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Industrial production methods often involve chemical modifications and purification processes to achieve high purity levels (≥98%) .

Chemical Reactions Analysis

24(S),25-Epoxy-5alpha-dammar-20-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

24(S),25-Epoxy-5alpha-dammar-20-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a reference standard and in the study of triterpenoid biosynthesis . In biology and medicine, it has been investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties . The compound has also been studied for its inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B, which are relevant to diabetes research .

Mechanism of Action

The mechanism of action of 24(S),25-Epoxy-5alpha-dammar-20-en-3-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity on α-glucosidase and protein tyrosine phosphatase 1B suggests that it can modulate glucose metabolism and insulin signaling pathways . These interactions help in reducing postprandial blood glucose levels and improving insulin sensitivity, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural and functional differences between 24(S),25-Epoxy-5α-dammar-20-en-3-one and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Source |

|---|---|---|---|---|---|---|

| 24(S),25-Epoxy-5α-dammar-20-en-3-one | 63543-52-2 | C₃₀H₄₈O₂ | 440.7 | 3-ketone, 24,25-epoxy | 5α, 24S | Walsura trifoliolata |

| 20S,24-Dihydroxydammar-25-en-3-one | 75069-59-9 | C₂₉H₄₈O₃ | 458.7 | 3-ketone, 20S,24S-diol | 24S | Aglaia abbreviata |

| 20S,24R-Epoxydammar-12,25-diol-3-one | 25279-15-6 | C₃₀H₅₀O₄ | 486.7 | 3-ketone, 24R,25-epoxy, 12-OH, 25-OH | 20S, 24R | Not specified |

| 20S,24-Epoxy-24,25-dihydroxydammar-3-one (1) | - | C₃₀H₅₀O₄ | 486.7 | 3-ketone, 24,25-epoxy, 24-OH, 25-OH | 20S, 24R/S (mixed) | Not specified |

| 23-Chloro-20,24-epoxy-dammarane derivatives (2,3) | - | C₃₂H₅₁ClO₅ | ~563.0 | 3-acetate, 23-Cl, 24-OH, 25-OH | 20S, 23R, 24R or 24S | Not specified |

Key Observations:

Functional Group Diversity: The target compound lacks hydroxyl groups at C-24/C-25 compared to 20S,24-Dihydroxydammar-25-en-3-one (CAS: 75069-59-9), which has two hydroxyls at C-20 and C-24 . This reduces its polarity (XLogP3 = 7.2 vs. 6.5 for hydroxylated analogs). 20S,24R-Epoxydammar-12,25-diol-3-one (CAS: 25279-15-6) features an additional hydroxyl at C-12, increasing hydrogen-bonding capacity and solubility .

Stereochemical Differences :

- The 24S configuration in the target compound contrasts with the 24R stereochemistry in 20S,24R-Epoxydammar-12,25-diol-3-one, which may influence receptor binding or enzymatic interactions .

- Mixed stereochemistry (24R/S) in 20S,24-Epoxy-24,25-dihydroxydammar-3-one (compound 1, ) highlights variability in natural product biosynthesis .

Molecular Weight and Bioavailability :

- Higher molecular weight compounds like 23-chloro derivatives (~563 g/mol) may exhibit reduced membrane permeability compared to the target compound (440.7 g/mol) .

- Hydroxyl and acetate groups in analogs increase topological polar surface area (e.g., 57.5 Ų for 20S,24-Dihydroxydammar-25-en-3-one vs. ~40 Ų for the target compound), impacting solubility and absorption .

Physicochemical Properties

| Property | 24(S),25-Epoxy-5α-dammar-20-en-3-one | 20S,24-Dihydroxydammar-25-en-3-one | 20S,24R-Epoxydammar-12,25-diol-3-one |

|---|---|---|---|

| XLogP3 | ~7.5 (estimated) | 7.2 | ~5.8 (due to hydroxyls) |

| Hydrogen Bond Donors | 0 | 2 | 3 |

| Rotatable Bonds | 5 | 5 | 6 |

| Topological Polar Surface Area | ~40 Ų | 57.5 Ų | ~80 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.